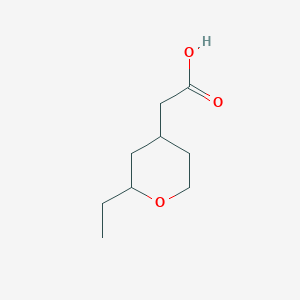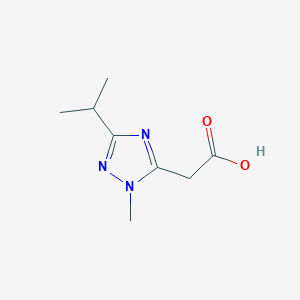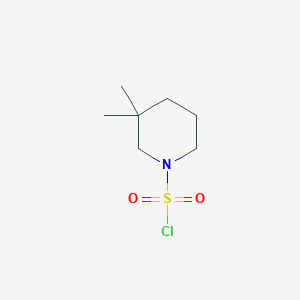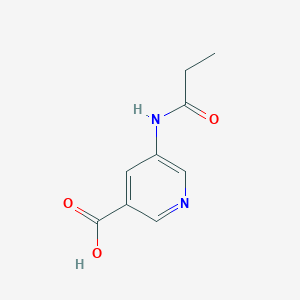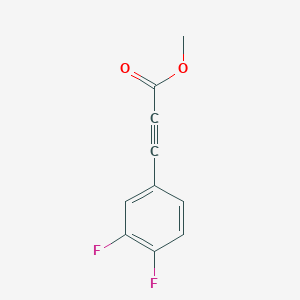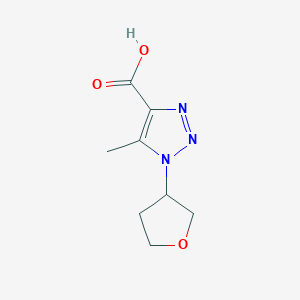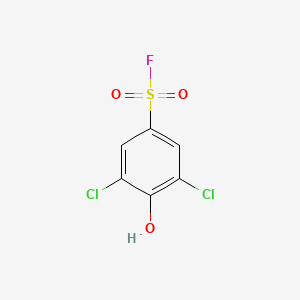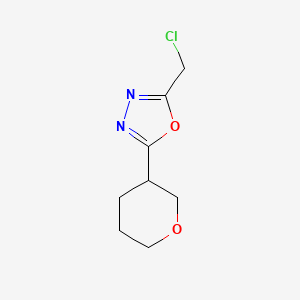![molecular formula C10H12O2S B3377692 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane CAS No. 1343235-66-4](/img/structure/B3377692.png)
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane
Vue d'ensemble
Description
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane, also known as MSPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of epoxides and is widely used in various fields of research, including medicinal chemistry, material science, and organic synthesis.
Applications De Recherche Scientifique
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction. Additionally, 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane has been used as a ligand in metal-catalyzed reactions, where it can enhance the reactivity and selectivity of the reaction.
Mécanisme D'action
The mechanism of action of 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane is not well understood, but it is believed to act as an electrophile due to the presence of the epoxide group. 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane can react with various nucleophiles, such as amines, alcohols, and thiols, to form covalent adducts. This reactivity has been exploited in various applications, such as in the synthesis of drugs and materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane are not well studied, but it has been shown to have low toxicity in animal studies. 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane has been used as a starting material in the synthesis of various drugs, such as anti-cancer and anti-inflammatory agents, which have shown promising results in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane in lab experiments include its high reactivity, low toxicity, and versatility in various applications. However, the limitations of using 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane include its instability under certain conditions, such as in the presence of strong acids or bases, and its high cost compared to other reagents.
Orientations Futures
There are several future directions for research on 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane. One direction is to study its mechanism of action and reactivity with various nucleophiles to better understand its potential applications. Another direction is to develop new synthetic routes to 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane that are more efficient and cost-effective. Additionally, 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane can be used as a starting material for the synthesis of new drugs and materials with improved properties. Finally, 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane can be used as a chiral auxiliary in asymmetric synthesis to develop new methods for the synthesis of enantiopure compounds.
Propriétés
IUPAC Name |
2-[(4-methylsulfanylphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-13-10-4-2-8(3-5-10)11-6-9-7-12-9/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDXAZRKYDWGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




